
1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many biologically active molecules and pharmaceuticals . The molecule also features a difluoromethylthio group attached to a benzoyl group, which could potentially influence its reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of their bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the difluoromethylthio group could potentially undergo various transformations under suitable conditions . The indoline and carboxamide groups might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility, melting point, and boiling point could be predicted based on its functional groups .科学的研究の応用
Synthesis and Chemical Modification
Compounds similar to "1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide" are often subjects of chemical synthesis and modification research. For example, research on acylation of tertiary amides forming 1-acyloxyiminium salts and 1-acyloxyenamines indicates a broader interest in modifying carboxamide compounds to explore new chemical entities (Bottomley & Boyd, 1980). This type of research is foundational for discovering new compounds with potential applications in various scientific fields.
Potential Antibacterial Applications
The synthesis and characterization of compounds bearing similarities to the target compound, like 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, demonstrate the potential antibacterial activity of such molecules. These studies often involve the crystallization, elemental analysis, and evaluation of their biological activities, indicating the broad interest in discovering new antibacterial agents (Adam et al., 2016).
Application in Organic Synthesis
Research on the iron-catalyzed ortho-alkylation of carboxamides showcases the utility of these compounds in the field of organic synthesis. The ability to achieve direct ortho-alkylation in high yields underlines the importance of such chemical transformations in developing new synthetic methodologies (Fruchey et al., 2014).
Enzyme Inhibition Studies
The exploration of carboxamides as enzyme inhibitors, such as the study on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, highlights the potential of similar compounds in medicinal chemistry and pharmaceutical research. These studies are aimed at designing and synthesizing molecules that can modulate the activity of specific enzymes, such as arginine methyltransferase 1 (CARM1), which is relevant in the context of therapeutic interventions (Allan et al., 2009).
作用機序
Mode of Action
The compound contains a difluoromethylthio group, which has been shown to participate in various chemical reactions . The presence of this group could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds containing a difluoromethylthio group have been associated with various biochemical processes .
Pharmacokinetics
The presence of the difluoromethylthio group could potentially influence these properties, as difluoromethylation has been associated with improved pharmacokinetic properties in some compounds .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-(difluoromethylsulfanyl)benzoyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S/c1-21-16(23)14-10-11-6-2-4-8-13(11)22(14)17(24)12-7-3-5-9-15(12)25-18(19)20/h2-9,14,18H,10H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCUPCBXOGQECN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

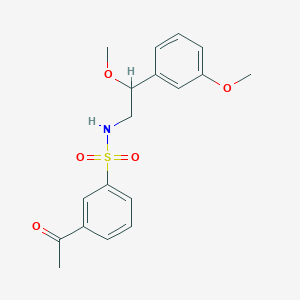
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2354863.png)
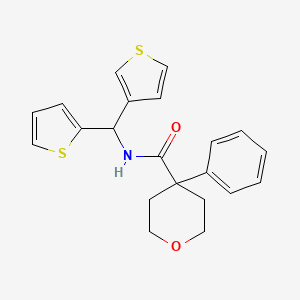
![3-(3-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)
![N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)
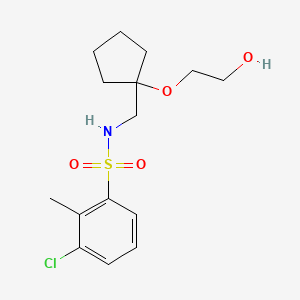

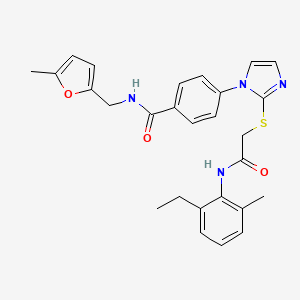

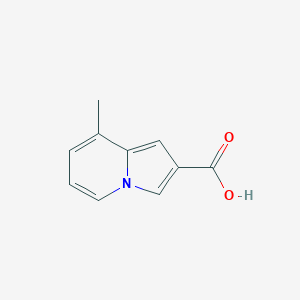
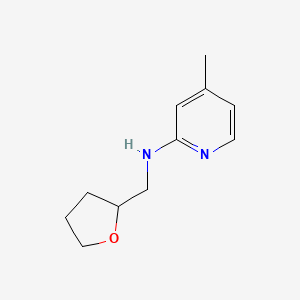
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)benzonitrile](/img/structure/B2354878.png)
![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)
![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)